N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, an oxadiazole ring, and a nitrofuran moiety. Compounds containing these structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been known to interact with various biological targets leading to their diverse pharmacological activities . For instance, some substituted benzofurans have shown dramatic anticancer activities .
Biochemical Pathways
Benzofuran derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Biochemical Analysis
Biochemical Properties
It is known that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide may interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions is yet to be determined.
Cellular Effects
Given the known biological activities of benzofuran compounds, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized via the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other benzofuran and oxadiazole derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.
1,3,4-Oxadiazole-2-thiol: Exhibits anticancer activity.
5-Nitrofuran-2-carboxylic acid: Used as an antimicrobial agent.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O6/c20-13(10-5-6-12(24-10)19(21)22)16-15-18-17-14(25-15)11-7-8-3-1-2-4-9(8)23-11/h1-7H,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZUBYCHDFVZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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